1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride
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Overview
Description
1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is a complex organic compound with a molecular formula of C22H34ClN3O3S This compound is characterized by its intricate structure, which includes a piperazine ring, a phenyl group, and a thiazole moiety
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride typically involves multiple steps, each requiring specific reaction conditions. The synthetic route generally includes:
Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.
Incorporation of the Thiazole Moiety: The thiazole ring is added via a condensation reaction with a thiazole precursor.
Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of coupling reactions, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Piperazineethanol, 4-(2-phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride: This compound lacks the 3-methylbutoxy group, which may affect its chemical and biological properties.
1-Piperazineethanol, 4-(2-(3-methylbutoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, dihydrochloride: The dihydrochloride form may have different solubility and stability characteristics compared to the monohydrochloride form.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
136996-84-4 |
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Molecular Formula |
C22H34ClN3O3S |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
1-[4-[2-(3-methylbutoxy)phenyl]piperazin-1-yl]-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H33N3O3S.ClH/c1-17(2)8-13-27-21-7-5-4-6-20(21)25-11-9-24(10-12-25)14-19(26)15-28-22-18(3)23-16-29-22;/h4-7,16-17,19,26H,8-15H2,1-3H3;1H |
InChI Key |
JHMRCMNXWDGPML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)OCC(CN2CCN(CC2)C3=CC=CC=C3OCCC(C)C)O.Cl |
Origin of Product |
United States |
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